molecular formula C10H16N2NaO8 B1671101 Edetate sodium CAS No. 64-02-8

Edetate sodium

Cat. No.: B1671101
CAS No.: 64-02-8
M. Wt: 315.23 g/mol
InChI Key: KHJWSKNOMFJTDN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Edetate sodium, also known as disodium EDTA, is a polyvalent ion chelator . Its primary targets are divalent and trivalent metal ions, such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .

Mode of Action

This compound forms chelates with its targets, effectively binding the metal ions and reducing their concentrations in the blood . This interaction results in the mobilization of these ions from various body stores, which are then excreted in the urine .

Biochemical Pathways

The chelation of calcium ions by this compound can affect various biochemical pathways. For instance, calcium is a key player in signal transduction pathways and is essential for muscle contraction, including heart muscle . By reducing calcium levels, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

This compound exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . These ADME (Absorption, Distribution, Metabolism, Excretion) properties impact the bioavailability of the compound, with the majority of the administered dose being excreted in the urine within 24 hours .

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of targeted metal ions . This can lead to a lowering of serum calcium levels during intravenous infusion, exerting a negative inotropic effect on the heart . It’s important to note that rapid intravenous infusion or attainment of high serum concentration of this compound may cause a precipitous drop in the serum calcium level and may result in fatality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chelating agents or substances that bind metal ions can affect the efficacy of this compound. Additionally, the pH of the environment can influence the stability of the compound . It’s also worth noting that this compound is used in various industries, including textiles and paper, where it binds metal ions in aqueous solutions to prevent them from modifying colors of dyed products .

Biochemical Analysis

Biochemical Properties

Edetate Sodium has a significant role in biochemical reactions due to its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . This chelation process forms stable, water-soluble complexes, which are then excreted in the urine, reducing the concentrations of these ions in the blood .

Cellular Effects

This compound influences cell function by reducing blood concentrations of calcium or digitalis . It is used in emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias . It is also used to lower dangerously high blood levels of calcium .

Molecular Mechanism

The molecular mechanism of this compound involves the chelation of divalent and trivalent ions . By binding to these ions, it forms a chelate that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .

Temporal Effects in Laboratory Settings

This compound is known for its stability and long duration of action . It is also known to be hygroscopic and unstable when exposed to moisture

Dosage Effects in Animal Models

In larger doses, this compound can cause calcium depletion (hypocalcemia), especially when used over an extended period of time .

Metabolic Pathways

This compound is almost completely unmetabolized in vivo . After administration, it is excreted in the urine, reducing concentrations of divalent and trivalent ions in the blood .

Transport and Distribution

This compound distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edetate sodium is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 4 \text{NaOH} \rightarrow \text{C}{10}\text{H}{14}\text{N}_2\text{Na}_2\text{O}_8 + 4 \text{NaCl} + 4 \text{H}_2\text{O} ] The product, disodium ethylenediaminetetraacetate, is then purified and crystallized .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The final product is often dried and packaged for various applications .

Properties

CAS No.

64-02-8

Molecular Formula

C10H16N2NaO8

Molecular Weight

315.23 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

KHJWSKNOMFJTDN-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Appearance

Solid powder

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

melting_point

300 °C (decomposes)

Key on ui other cas no.

64-02-8
67401-50-7
8013-51-2

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7379-28-4
17421-79-3

shelf_life

>3 years if stored properly

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrine;  Trilon B;  Edetate Sodium

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrasodium ethylenediaminetetraacetate was prepared by mixing 8.0033 grams of solid ethylenediaminetetraacetic acid with 250 ml H2O and about 10.5 grams of a 50% aqueous solution of sodium hydroxide. This mixture includes sufficient sodium to provide a pH at least 12 (actual pH was 13.1) in the resulting solution of sodium EDTA. A large excess of caustic was avoided, because excess caustic will, in the next step of the process, react with cobalt to form cobalt hydroxide which readily oxidizes in the presence of air to the oxide. The hydroxide and the oxide form a gelatinous precipitate which can constitute a substantial cobalt loss in the process. This EDTA-solution step of the process is conducted advantageously at about 68° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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